2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-
Overview
Description
“2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-” is a derivative of quinoline-2,4-diones . Quinoline-2,4-diones are unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They are valuable in drug research and development .
Synthesis Analysis
The synthetic methodology of quinolin-2,4-dione derivatives has been the focus of many publications . They have been used in the synthesis of related four-membered to seven-membered heterocycles . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They display different tautomeric forms between the carbonyl groups, CH 2-3 and NH of the quinoline moiety .Scientific Research Applications
Application 1: Synthesis of Fused Heterocycles
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.
- Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .
Application 2: Synthesis of Azepines
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .
Application 3: Synthesis of Fused Oxazoles
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of fused oxazoles . These compounds are important in medicinal chemistry due to their diverse biological activities.
- Methods of Application : The synthetic methodology involves the treatment of 4-hydroxy-2(1H)-quinolones with bromine in acetic acid or chloroform, which affords 2-ethyl-1,2-dihydro-oxazolo[3,2-a]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis of these fused oxazoles has led to compounds showing unique biological activities .
Application 4: Synthesis of Tetrazoloazepines
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .
Application 5: Synthesis of Fused Heterocycles
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities.
- Methods of Application : The synthetic methodology of quinazolinedione derivatives involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis of these heterocycles has led to compounds showing unique biological activities .
Application 6: Synthesis of Tetrazoloazepines
- Summary of the Application : Quinazolinedione derivatives are used in the synthesis of 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines . These compounds are structurally similar to certain psychotropic drugs and tranquilizers.
- Methods of Application : The synthesis involves the reaction of thioesters with hydrazine hydrate. The reaction is carried out by heating under reflux in methanol with a fivefold excess of hydrazine hydrate for 4–6 hours, followed by aqueous treatment and extraction of the product from the aqueous layer with chloroform .
- Results or Outcomes : The synthesis led to the formation of substituted 6,7-dihydro-5H-benzo [c]tetrazolo [5,1- a ]azepines .
properties
IUPAC Name |
7,8-dimethoxy-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZFFBFTRODRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488304 | |
Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- | |
CAS RN |
61948-70-7 | |
Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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